(Z)-3-oxo-2-(pyridin-3-ylmethylene)-2,3-dihydrobenzofuran-6-yl cyclohexanecarboxylate
Description
(Z)-3-oxo-2-(pyridin-3-ylmethylene)-2,3-dihydrobenzofuran-6-yl cyclohexanecarboxylate is a synthetic benzofuran derivative characterized by a pyridine-substituted methylene group at the C2 position and a cyclohexanecarboxylate ester at the C6 position of the benzofuran core. Its molecular formula is C25H26O7, with an average molecular mass of 438.5 g/mol.
The pyridine ring introduces polarizability and hydrogen-bonding capacity, distinguishing it from analogs with purely aromatic or methoxy-substituted substituents. The cyclohexanecarboxylate moiety contributes steric bulk and lipophilicity, which may influence pharmacokinetic properties such as membrane permeability and metabolic stability.
Properties
IUPAC Name |
[(2Z)-3-oxo-2-(pyridin-3-ylmethylidene)-1-benzofuran-6-yl] cyclohexanecarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO4/c23-20-17-9-8-16(25-21(24)15-6-2-1-3-7-15)12-18(17)26-19(20)11-14-5-4-10-22-13-14/h4-5,8-13,15H,1-3,6-7H2/b19-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWFTWLWSOUGFAD-ODLFYWEKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)OC2=CC3=C(C=C2)C(=O)C(=CC4=CN=CC=C4)O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)C(=O)OC2=CC3=C(C=C2)C(=O)/C(=C/C4=CN=CC=C4)/O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-oxo-2-(pyridin-3-ylmethylene)-2,3-dihydrobenzofuran-6-yl cyclohexanecarboxylate typically involves multi-step organic reactions. One common route includes:
Formation of the Benzofuran Core: Starting from a suitable phenol derivative, cyclization can be achieved using an acid catalyst to form the benzofuran ring.
Introduction of the Pyridine Ring: The pyridine moiety can be introduced via a condensation reaction with a pyridine aldehyde under basic conditions.
Esterification: The final step involves esterification with cyclohexanecarboxylic acid using a coupling reagent like DCC (dicyclohexylcarbodiimide) in the presence of a catalyst such as DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the use of more cost-effective reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran and pyridine rings, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be performed on the carbonyl groups using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium hydride in DMF (dimethylformamide) for nucleophilic substitution.
Major Products
Oxidation: Oxidized derivatives of the benzofuran and pyridine rings.
Reduction: Reduced forms of the carbonyl groups, leading to alcohol derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Applications
-
Anticancer Activity
- Recent studies have indicated that derivatives of benzofuran compounds exhibit significant anticancer properties. For instance, compounds similar to (Z)-3-oxo-2-(pyridin-3-ylmethylene)-2,3-dihydrobenzofuran have been shown to inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines, including breast and lung cancers .
- Antimicrobial Properties
- Anti-inflammatory Effects
- Neuroprotective Effects
Case Studies
- Anticancer Activity Study
- Antimicrobial Efficacy
- Neuroprotection in Animal Models
Mechanism of Action
The mechanism of action of (Z)-3-oxo-2-(pyridin-3-ylmethylene)-2,3-dihydrobenzofuran-6-yl cyclohexanecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzofuran and pyridine rings can engage in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions, influencing various biochemical pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
The target compound shares a benzofuran-3-one core with several analogs but differs in substituent groups. Key comparisons include:
a) (2Z)-3-Oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl cyclohexanecarboxylate ()
- Substituent : 3,4,5-Trimethoxybenzylidene at C2.
- Molecular Formula : C25H26O7 (same as target compound).
- Key Differences : The 3,4,5-trimethoxybenzylidene group is highly electron-rich due to methoxy groups, enhancing π-π stacking interactions with aromatic biological targets. However, it lacks the hydrogen-bond-accepting nitrogen present in the pyridine ring of the target compound.
- Physicochemical Properties : XLogP3 = 5.3 , topological polar surface area (TPSA) = 80.3 Ų .
b) [(2Z)-3-oxo-2-(pyridin-3-ylmethylidene)-1-benzofuran-6-yl] 2,6-dimethoxybenzoate ()
- Substituent : 2,6-Dimethoxybenzoate ester at C4.
- Molecular Formula: Likely C24H21NO7 (estimated molecular mass ~421.4 g/mol).
- Key Differences : The 2,6-dimethoxybenzoate ester replaces the cyclohexanecarboxylate, reducing steric hindrance but increasing aromaticity. This may alter metabolic pathways (e.g., esterase-mediated hydrolysis) .
c) [(2Z)-3-oxo-2-(pyridin-3-ylmethylidene)-1-benzofuran-6-yl] 1,3-benzodioxole-5-carboxylate ()
- Substituent : 1,3-Benzodioxole-5-carboxylate at C5.
- Molecular Formula: Likely C24H17NO8 (estimated molecular mass ~447.4 g/mol).
- The pyridin-3-ylmethylene group is retained, suggesting shared hydrogen-bonding profiles with the target compound .
Physicochemical and Pharmacokinetic Profiles
A comparative analysis of key properties is summarized below:
| Compound Name | Substituent (C2) | Ester Group (C6) | XLogP3 | TPSA (Ų) | Molecular Mass (g/mol) |
|---|---|---|---|---|---|
| Target Compound | Pyridin-3-ylmethylene | Cyclohexanecarboxylate | N/A | N/A | 438.5 |
| (2Z)-3-Oxo-2-(3,4,5-trimethoxybenzylidene) | 3,4,5-Trimethoxybenzylidene | Cyclohexanecarboxylate | 5.3 | 80.3 | 438.5 |
| [(2Z)-3-oxo-2-(pyridin-3-ylmethylidene)...] | Pyridin-3-ylmethylene | 2,6-Dimethoxybenzoate | N/A | N/A | ~421.4 |
| [(2Z)-3-oxo-2-(pyridin-3-ylmethylidene)...] | Pyridin-3-ylmethylene | 1,3-Benzodioxole-5-carboxylate | N/A | N/A | ~447.4 |
Key Observations:
Lipophilicity : The 3,4,5-trimethoxy analog (XLogP3 = 5.3) is more lipophilic than the target compound, likely due to its methoxy groups. The pyridine ring in the target compound may reduce logP, enhancing aqueous solubility.
Metabolic Stability : Cyclohexanecarboxylate esters (target compound) may exhibit slower hydrolysis than aromatic esters (e.g., 2,6-dimethoxybenzoate), extending half-life .
Spectroscopic and Structural Characterization
NMR and UV-Vis data for related compounds () highlight distinct spectral signatures:
- Pyridine-containing analogs : Show characteristic 1H-NMR signals for pyridyl protons (~δ 8.5–9.0 ppm) absent in methoxy-substituted derivatives.
- Trimethoxybenzylidene analogs : Exhibit 13C-NMR peaks for methoxy carbons (~δ 55–60 ppm), which are absent in the target compound .
Biological Activity
(Z)-3-oxo-2-(pyridin-3-ylmethylene)-2,3-dihydrobenzofuran-6-yl cyclohexanecarboxylate is a complex organic compound with potential biological significance. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following molecular formula: . It features a benzofuran core substituted with a pyridine ring and a cyclohexanecarboxylate moiety. Its structural complexity suggests diverse interactions with biological targets, which may account for its varied biological activities.
Antimicrobial Activity
Research indicates that derivatives of benzofuran compounds exhibit significant antimicrobial properties. For instance, studies have shown that similar structures can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell wall synthesis or function, leading to cell lysis.
Antioxidant Activity
Antioxidant properties are critical in mitigating oxidative stress-related diseases. Compounds with similar structural features have demonstrated the ability to scavenge free radicals effectively. The DPPH radical scavenging assay is commonly used to evaluate such activity, with results indicating that certain derivatives can significantly reduce oxidative damage in cellular models.
Anti-inflammatory Activity
The compound's potential as an anti-inflammatory agent is supported by its ability to inhibit lipoxygenases (LOXs), enzymes involved in the inflammatory response. In vitro studies have shown that related compounds can reduce the production of pro-inflammatory cytokines and mediators, suggesting a therapeutic role in inflammatory diseases.
The biological activities of this compound may be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, such as LOXs and cyclooxygenases (COXs), leading to reduced inflammation.
- Receptor Modulation : Interaction with various receptors, including those involved in pain and inflammation pathways, could mediate its effects.
- Radical Scavenging : The presence of functional groups capable of donating electrons allows the compound to neutralize free radicals.
Study 1: Antimicrobial Efficacy
A study investigating the antimicrobial efficacy of related benzofuran derivatives found that compounds with similar structural motifs exhibited significant activity against E. coli and S. aureus, with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL. The study highlighted structure-activity relationships indicating that modifications on the benzofuran ring enhance antimicrobial potency.
Study 2: Anti-inflammatory Effects
In a model of acute inflammation induced by lipopolysaccharide (LPS), compounds resembling (Z)-3-oxo-2-(pyridin-3-ylmethylene)-2,3-dihydrobenzofuran demonstrated a reduction in inflammatory markers such as TNF-alpha and IL-6. The results suggested that these compounds could be developed into therapeutic agents for treating inflammatory conditions.
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
